1-(4-methylphenoxy)-3-nitrodibenzo[b,f]oxepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylphenoxy)-3-nitrodibenzo[b,f]oxepine is a useful research compound. Its molecular formula is C21H15NO4 and its molecular weight is 345.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.10010796 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Occurrence and Fate in Aquatic Environments
Compounds similar to 1-(4-methylphenoxy)-3-nitrodibenzo[b,f]oxepine, particularly those with phenolic structures, are often studied for their occurrence, fate, and behavior in aquatic environments. These studies are crucial for understanding how such compounds, often used in pharmaceuticals and personal care products, interact with and impact aquatic ecosystems. For example, research on parabens, which share phenolic characteristics, has shown that while they are biodegradable, they persist in surface waters and sediments due to continuous introduction from consumer products (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmacological Properties and Health Impacts
Understanding the pharmacological properties and health impacts of chemical compounds, including those related to this compound, is another area of interest. Research in this domain often focuses on the bioactivity, toxicity, and potential health benefits or risks of compounds. Studies on related compounds have explored their antimicrobial, antioxidant, and potential endocrine-disrupting effects, providing valuable insights for medical and environmental safety assessments. For instance, the health aspects and toxicological profiles of methyl paraben, a compound with a phenolic core, have been extensively reviewed, highlighting its general safety but also its potential for causing allergic reactions in certain contexts (Soni, Taylor, Greenberg, & Burdock, 2002).
Environmental Degradation and Advanced Oxidation Processes
The degradation of chemical compounds, particularly how they break down in the environment or through advanced oxidation processes, is crucial for assessing their environmental impact and for developing treatment strategies. Studies have focused on the degradation pathways, by-products, and biotoxicity of compounds like acetaminophen in aqueous media, providing a model for understanding similar processes in other chemicals (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Mechanism of Action
While specific information on the mechanism of action of “1-(4-methylphenoxy)-3-nitrodibenzo[b,f]oxepine” is not available, dibenzo[b,f]oxepine derivatives have been associated with various biological properties such as antidepressant and anti-estrogenic, analgesic, anti-inflammatory, antipsychotic, angiotensin II receptor antagonistic, and more .
Future Directions
Properties
IUPAC Name |
4-(4-methylphenoxy)-2-nitrobenzo[b][1]benzoxepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c1-14-6-9-17(10-7-14)25-20-12-16(22(23)24)13-21-18(20)11-8-15-4-2-3-5-19(15)26-21/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUYWLLOVWJYNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC(=CC3=C2C=CC4=CC=CC=C4O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.